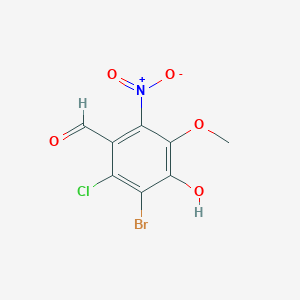
3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde is an aromatic compound with a complex structure, characterized by the presence of multiple functional groups including bromine, chlorine, hydroxyl, methoxy, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common approach includes:
Nitration: Introduction of a nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine and chlorine atoms using bromine and chlorine sources such as bromine water and chlorine gas.
Methoxylation: Introduction of a methoxy group using methanol in the presence of a catalyst.
Formylation: Introduction of an aldehyde group using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzoic acid.
Reduction: 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde depends on its specific application. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-hydroxy-5-methoxybenzaldehyde: Lacks the chlorine and nitro groups.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Different positioning of the bromine and hydroxyl groups.
4-Bromo-3-nitrobenzaldehyde: Lacks the methoxy and hydroxyl groups.
Uniqueness
3-Bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
89892-15-9 |
|---|---|
Formule moléculaire |
C8H5BrClNO5 |
Poids moléculaire |
310.48 g/mol |
Nom IUPAC |
3-bromo-2-chloro-4-hydroxy-5-methoxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H5BrClNO5/c1-16-8-6(11(14)15)3(2-12)5(10)4(9)7(8)13/h2,13H,1H3 |
Clé InChI |
IYXCLBCSYJXKRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1[N+](=O)[O-])C=O)Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


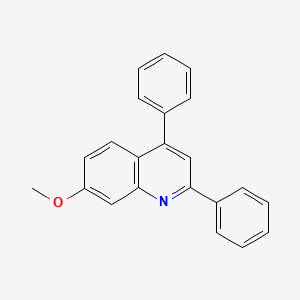

![Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14388161.png)
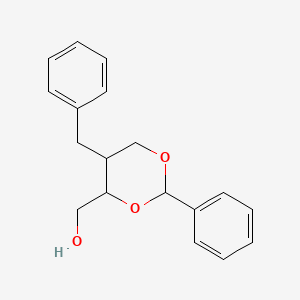
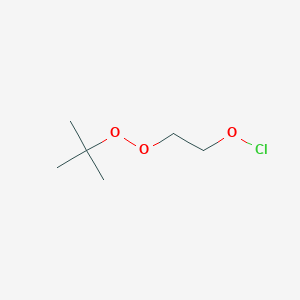
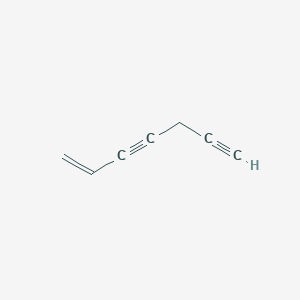
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14388180.png)
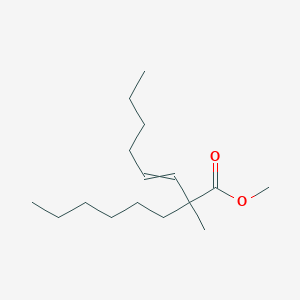

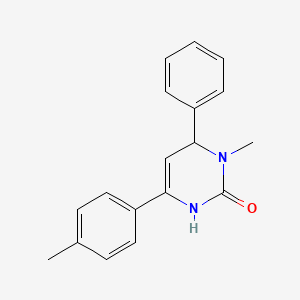

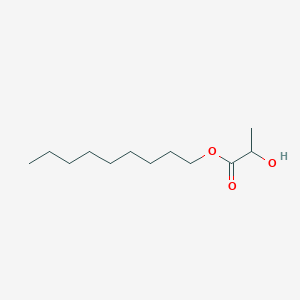
![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
